molecular formula C13H17N3O3S2 B11707094 N-({[(1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl]amino}methyl)benzamide

N-({[(1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl]amino}methyl)benzamide

Cat. No.: B11707094
M. Wt: 327.4 g/mol
InChI Key: UWADPTLHXMCIHT-UHFFFAOYSA-N
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Description

N-({[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOTHIOYL]AMINO}METHYL)BENZAMIDE is a complex organic compound characterized by its unique molecular structure. This compound features a thiolane ring, a benzamide group, and a carbamothioyl linkage, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOTHIOYL]AMINO}METHYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the thiolane ring. This can be achieved through the oxidation of a thiolane precursor using reagents such as hydrogen peroxide or peracids.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-({[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOTHIOYL]AMINO}METHYL)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

Mechanism of Action

The mechanism of action of N-({[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOTHIOYL]AMINO}METHYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through covalent binding or reversible interactions, leading to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOTHIOYL]AMINO}METHYL)BENZAMIDE stands out due to its unique combination of a thiolane ring, a carbamothioyl group, and a benzamide moiety. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C13H17N3O3S2

Molecular Weight

327.4 g/mol

IUPAC Name

N-[[(1,1-dioxothiolan-3-yl)carbamothioylamino]methyl]benzamide

InChI

InChI=1S/C13H17N3O3S2/c17-12(10-4-2-1-3-5-10)14-9-15-13(20)16-11-6-7-21(18,19)8-11/h1-5,11H,6-9H2,(H,14,17)(H2,15,16,20)

InChI Key

UWADPTLHXMCIHT-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=S)NCNC(=O)C2=CC=CC=C2

Origin of Product

United States

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